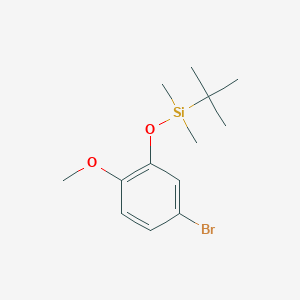

2-(T-Butyldimethylsilyloxy)-4-bromoanisole

Vue d'ensemble

Description

The compound “2-(T-Butyldimethylsilyloxy)-4-bromoanisole” likely contains a bromoanisole group and a T-Butyldimethylsilyloxy group . Bromoanisoles are a type of aromatic compound that contain a bromine atom and an anisole group. T-Butyldimethylsilyloxy groups are often used as protective groups in organic synthesis, particularly for alcohols .

Synthesis Analysis

While specific synthesis methods for “2-(T-Butyldimethylsilyloxy)-4-bromoanisole” were not found, T-Butyldimethylsilyloxy groups are often introduced using T-butyldimethylsilyl chloride in the presence of a base . Additionally, bromoanisoles can be synthesized through electrophilic aromatic substitution of anisole with bromine .

Chemical Reactions Analysis

T-Butyldimethylsilyloxy groups are often used as protective groups in organic synthesis, particularly for alcohols . They can be removed under mildly acidic conditions. Bromoanisoles can undergo various reactions typical of aromatic halides, such as nucleophilic aromatic substitution and metal-catalyzed cross coupling .

Applications De Recherche Scientifique

1. Silicon-Fluorine Chemistry

- Application : The TBDMS group is used in the preparation of silicon (II) fluorides and the different synthetic methodologies used to generate them .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The chemistry of silicon (II) fluorides has undergone a renaissance during the last three decades, with tremendous progress being achieved in this area, in particular, with respect to their synthesis and structural characterisation .

2. RNA Synthesis

- Application : The TBDMS group is used in the solid-phase synthesis of ribonucleic acid (RNA) using β-cyanoethyl phosphoramidite chemistry .

- Method : Phosphoramidite monomers are activated with 5-benzylmercapto-1 H -tetrazole enabling fast and highly efficient coupling to the 5′-hydroxyl group of the support-bound oligonucleotide . On completion of the synthesis, the stepwise deprotection of the nucleobase, phosphate, and ribose protecting groups is carried out using optimized protocols .

- Results : The synthesis of RNA has become routine and highly reliable, largely triggered by the discovery and utility of small interfering RNAs (siRNAs) but also owing to the development of ribozymes and aptamers for therapeutic and/or diagnostic applications .

3. Molecular Solid Dynamics

- Application : The compound “2-t-butyldimethylsilyloxy-6-bromonaphthalene” is used in solid state 1H nuclear magnetic resonance spin-lattice relaxation experiments and X-ray diffractometry . This compound offers an opportunity to simultaneously investigate, and differentiate between, the rotations of a t-butyl group [C (CH3)3] and its three constituent methyl groups (CH3) and, simultaneously, a pair of ‘lone’ methyl groups (attached to the Si atom) .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The solid state 1H relaxation experiments determine activation energies for these rotations .

4. Organic Synthesis

- Application : The TBDMS group is used to protect alcohols in organic synthesis .

- Method : TBDMS chloride reacts with alcohols in the presence of base to give TBDMS ethers .

- Results : The specific results or outcomes obtained were not detailed in the source .

5. Synthesis of 2-(t-Butyldimethylsilyloxy)methylpyridine

- Application : The compound “2-(t-Butyldimethylsilyloxy)methylpyridine” is used in organic synthesis .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

6. Alcohol Protecting Groups

Orientations Futures

Propriétés

IUPAC Name |

(5-bromo-2-methoxyphenoxy)-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BrO2Si/c1-13(2,3)17(5,6)16-12-9-10(14)7-8-11(12)15-4/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQARBOIOUKKZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BrO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450640 | |

| Record name | 2-(T-BUTYLDIMETHYLSILYLOXY)-4-BROMOANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(T-Butyldimethylsilyloxy)-4-bromoanisole | |

CAS RN |

177329-71-4 | |

| Record name | 2-(T-BUTYLDIMETHYLSILYLOXY)-4-BROMOANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B173706.png)